
Buttpark 30\02-99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buttpark 30\02-99: 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde , is a chemical compound with the molecular formula C17H9F3N2OS . It is characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[2,1-b][1,3]benzothiazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 30\02-99 typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]benzothiazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Buttpark 30\02-99 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs.
Aplicaciones Científicas De Investigación
Buttpark 30\02-99 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Buttpark 30\02-99 involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-phenyl-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-phenyl-8-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Buttpark 30\02-99 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H9F3N2OS |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C17H9F3N2OS/c18-17(19,20)11-6-7-12-14(8-11)24-16-21-15(13(9-23)22(12)16)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
FKKRTSNLRFXPGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)


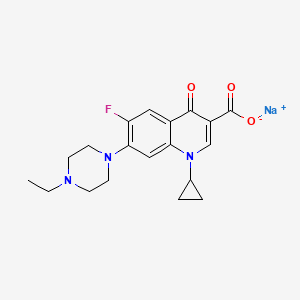
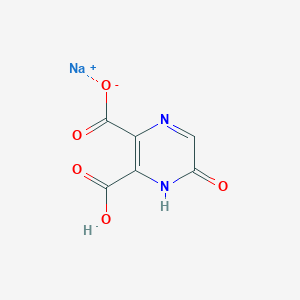
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
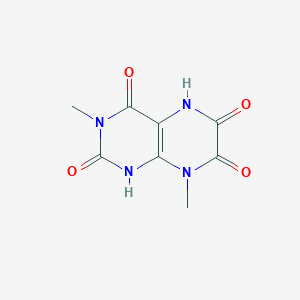
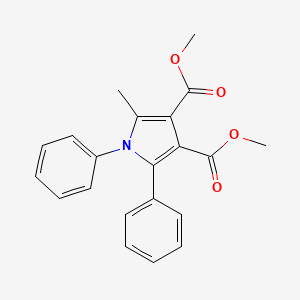


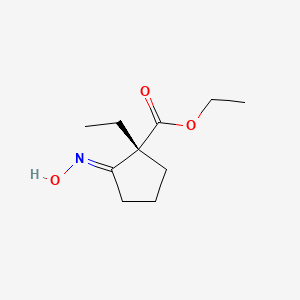
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)

